![molecular formula C14H23Cl2N3O B1522939 N-[4-(aminomethyl)phenyl]-3-(pyrrolidin-1-yl)propanamide dihydrochloride CAS No. 1258650-95-1](/img/structure/B1522939.png)
N-[4-(aminomethyl)phenyl]-3-(pyrrolidin-1-yl)propanamide dihydrochloride
Vue d'ensemble
Description
“N-[4-(aminomethyl)phenyl]-3-(pyrrolidin-1-yl)propanamide dihydrochloride” is a chemical compound with the CAS Number: 1258650-95-1 . It is used for research purposes .
Molecular Structure Analysis
The molecular formula of this compound is C14H23Cl2N3O . The InChI code is 1S/C14H21N3O.2ClH/c15-11-12-3-5-13 (6-4-12)16-14 (18)7-10-17-8-1-2-9-17;;/h3-6H,1-2,7-11,15H2, (H,16,18);2*1H .Physical And Chemical Properties Analysis
The molecular weight of this compound is 320.26 . It is a powder at room temperature . Other physical and chemical properties such as boiling point, melting point, and density are not available in the current resources .Applications De Recherche Scientifique
Anticonvulsant Activity
- Hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and 2-(2,5-dioxopyrrolidin-1-yl)butanamides, closely related to the chemical structure of the compound , have shown potential as new anticonvulsant agents. These compounds combine fragments of well-known antiepileptic drugs and have displayed broad spectra of activity across preclinical seizure models (Kamiński et al., 2015).
Antimicrobial Activity
- N,N'-Polyalkylenebis[4-(substituted-amino)pyridines], structurally similar to the compound, have been evaluated as potential anti-dental plaque agents. One of the compounds from this series, octenidine, has been selected for clinical study due to its antimicrobial properties (Bailey et al., 1984).
Molecular Structure and Interaction Studies
- Studies on Darifenacin hydrobromide, which contains a pyrrolidine ring like the compound , provide insights into the molecular structure and interactions of similar compounds. These studies contribute to the understanding of molecular conformations and potential interactions in biological systems (Selvanayagam et al., 2009).
Corrosion Inhibition
- Research on 3-amino alkylated indoles, which include a phenyl(pyrrolidin-1-yl)methyl group, has shown that these compounds can act as corrosion inhibitors for mild steel in acidic environments. This application is significant in industrial settings for the protection of metal surfaces (Verma et al., 2016).
In Vitro Antitumoral Activity
- N-phenylpyrrolecarbothioamides, which bear structural resemblance to the compound, have been evaluated for their in vitro anticancer activity. Some of these compounds demonstrated inhibitory effects on the growth of various cancer cell lines at micromolar concentrations (Cocco et al., 2003).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
N-[4-(aminomethyl)phenyl]-3-pyrrolidin-1-ylpropanamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O.2ClH/c15-11-12-3-5-13(6-4-12)16-14(18)7-10-17-8-1-2-9-17;;/h3-6H,1-2,7-11,15H2,(H,16,18);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COBZGGQATOZPFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCC(=O)NC2=CC=C(C=C2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(aminomethyl)phenyl]-3-(pyrrolidin-1-yl)propanamide dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



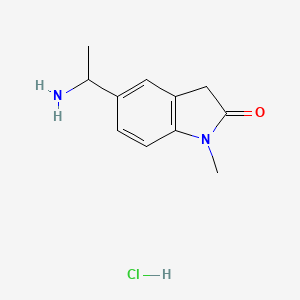
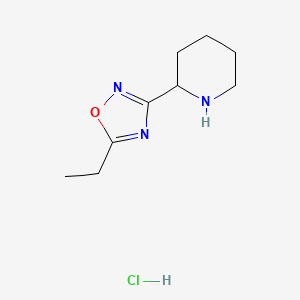
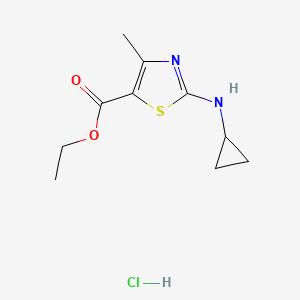
![[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride](/img/structure/B1522860.png)



![2-{3-[(2-Methylphenyl)methoxy]phenyl}acetic acid](/img/structure/B1522865.png)

![ethyl 5-(chloromethyl)-2-methyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1522868.png)
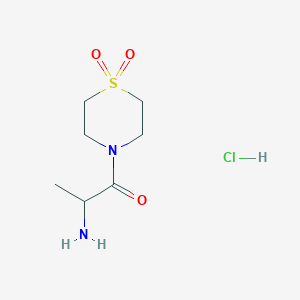

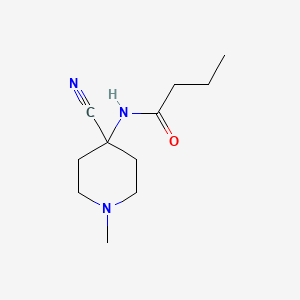
![tert-butyl N-[carbamothioyl(pyridin-3-yl)methyl]-N-ethylcarbamate](/img/structure/B1522878.png)